4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H29N3O3S2 and its molecular weight is 483.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N2O2S, with a molecular weight of approximately 402.66 g/mol. The structure features a benzamide core linked to a thiazole moiety and a sulfonamide group derived from 3,5-dimethylpiperidine. This combination of functional groups suggests potential interactions with various biological pathways.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific protein targets, particularly enzymes involved in signaling pathways. The sulfonamide group is known for its ability to form strong interactions with proteins, which may enhance binding affinity and specificity.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression and other diseases. For instance, the inhibition of epidermal growth factor receptor (EGFR) has been documented for related benzamide derivatives .
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of both thiazole and sulfonamide functionalities could contribute to its anticancer efficacy by modulating key cellular pathways involved in proliferation and survival .
Biological Activity Data
Recent studies have evaluated the biological activity of compounds structurally related to this compound. Below is a summary table illustrating the activities reported in various studies:
Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
EGFR Inhibition | EGFR | <0.1 | |
Cytotoxicity | Various Cancer Cell Lines | 1.5 - 10 | |
Antiviral Activity | Marburg Virus | <1 | |
Inhibition of CYP Enzymes | CYP3A4, CYP2C9 | >10 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Anticancer Studies : A study involving a series of benzamide derivatives demonstrated significant inhibition of EGFR and other RTKs in various cancer cell lines. Compounds exhibiting IC50 values below 1 µM were particularly noted for their potency against resistant cancer phenotypes .
- Antiviral Research : Compounds based on similar scaffolds have shown promising results as entry inhibitors against filoviruses, demonstrating broad-spectrum antiviral activity with low cytotoxicity profiles. This suggests potential for further development into therapeutic agents against viral infections .
- Kinase Inhibition Profiles : Research on small molecule inhibitors has revealed that modifications in the benzamide structure can lead to enhanced selectivity towards specific kinases, which is crucial for minimizing off-target effects during treatment .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-4-19-5-7-20(8-6-19)23-16-32-25(26-23)27-24(29)21-9-11-22(12-10-21)33(30,31)28-14-17(2)13-18(3)15-28/h5-12,16-18H,4,13-15H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFDYFZJJFYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.